2-(2-Fluorophenyl)-2-methoxypropanoic acid
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Overview
Description
“2-(2-Fluorophenyl)-2-methoxypropanoic acid” is likely a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 2-Fluorophenylacetic acid, have been used in the synthesis of various biochemical reagents .Scientific Research Applications
Fluorinated Compounds in Synthesis and Applications
Synthesis of Fluorinated Intermediates
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, demonstrates the utility of fluorinated compounds in the synthesis of pharmaceuticals. This method addresses challenges related to cost and toxicity, underscoring the importance of developing efficient synthetic pathways for fluorinated molecules (Qiu et al., 2009).
Biomedical Applications of Fluorophores
The use of organic fluorophores, including fluorinated derivatives, in molecular imaging for cancer diagnosis highlights the biomedical significance of fluorinated compounds. Despite concerns about toxicity, fluorophores offer real-time detection capabilities, indicating the potential for 2-(2-Fluorophenyl)-2-methoxypropanoic acid derivatives in imaging applications (Alford et al., 2009).
Environmental Degradation of Fluorinated Chemicals
Research on the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental impact and fate of fluorinated compounds. Understanding the biodegradability and transformation products of such chemicals is crucial for assessing the environmental safety of new fluorinated molecules (Liu & Avendaño, 2013).
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-methoxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-10(14-2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVSDPOJUUVAES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)(C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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